Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Description
Systematic Nomenclature and Structural Characterization
Systematic Nomenclature
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, systematically named 1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane , is a fluorinated ether with the molecular formula C₄H₄F₆O (molecular weight: 182.06 g/mol). Its CAS registry number is 35042-99-0 , and it is alternatively referred to as HFE-356pcf3 in industrial contexts.
Structural Characterization
The compound features a difluoromethyl group (-OCF₂H) bonded to a 2,2,3,3-tetrafluoropropyl chain. The structure is defined by the following key attributes:
- Ether linkage : Central oxygen atom connecting the difluoromethyl and tetrafluoropropyl groups.
- Fluorine substitution : Four fluorine atoms on the propyl chain (positions 2 and 3) and two on the methyl group.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 69–76 °C | |
| Density (20°C) | 1.47–1.48 g/cm³ | |
| Refractive Index | 1.299–1.3 | |
| Flash Point | -4 °C |
Spectroscopic Data
While specific spectral peaks are not explicitly detailed in the available sources, common analytical techniques for characterization include:
Historical Context in Fluorinated Ether Research
Evolution of Fluorinated Ethers
Fluorinated ethers emerged as critical alternatives to ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in the late 20th century. Early synthesis methods, such as cobalt trifluoride-mediated fluorination (300–500°C), enabled the production of stable, fully fluorinated ethers. For example, patents from the 1980s describe adducts of fluoro-olefins and hydrogen-containing ethers as precursors for heat pump fluids.
Synthetic Advancements
this compound is synthesized via:
- Free-radical addition : Fluoro-olefins (e.g., tetrafluoroethylene) react with hydrogen-containing ethers like dimethyl ether.
- Electrochemical fluorination : Direct fluorination of hydrocarbon ethers using elemental fluorine or high-valency metal fluorides.
- Nucleophilic substitution : Chlorodifluoromethyl sulfones or ketones generate difluorocarbene intermediates, which react with alcohols.
Role in Hydrofluoroether (HFE) Development
As part of the HFE class, this compound aligns with environmental goals due to:
- Zero ozone depletion potential (ODP) : Unlike CFCs, HFEs lack chlorine atoms.
- Low global warming potential (GWP) : Atmospheric lifetimes of HFEs are typically <5 years.
- Industrial utility : Applications include heat transfer fluids, solvents, and dielectric materials.
Comparative Analysis of HFEs
| HFE Compound | Boiling Point (°C) | Molecular Formula | Primary Use | |
|---|---|---|---|---|
| HFE-7100 | 61 | C₅H₃F₉O | Electronics cooling | |
| HFE-458 | 98 | C₅H₄F₈O | Solvent blends | |
| HFE-356pcf3 | 76 | C₄H₄F₆O | Heat transfer fluids |
Properties
IUPAC Name |
3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTQNZRJAGLDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371783 | |
| Record name | Difluoromethyl 2,2,3,3-tetrafluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-99-0 | |
| Record name | Difluoromethyl 2,2,3,3-tetrafluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Reaction of Difluoromethyl Ether with Tetrafluoropropyl Compounds
The primary synthetic route involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under controlled conditions, typically requiring:
- Catalysts: Specific catalysts to promote ether formation
- Inert Atmosphere: To prevent side reactions such as oxidation or hydrolysis
- Temperature Control: Moderate temperatures to optimize yield and selectivity
This method is scalable for industrial production, employing high-purity starting materials and advanced purification techniques to achieve the desired product purity.
Addition of Alcohols to Epoxides (Nucleophilic Ring Opening)
A well-documented approach for preparing fluorinated ethers, including related compounds, is the nucleophilic addition of fluorinated alcohols to epoxides in the presence of a base catalyst such as sodium hydroxide:
- Example: Reaction of 1,1,1-trifluoroethanol with 1-chloro-2,3-epoxypropane catalyzed by NaOH
- Conditions: Low temperatures (0–5°C) to control reaction rate and selectivity
- Yields: Variable, with glycidyl ethers and diethers as products depending on catalyst amount and reaction time
This method can be adapted for this compound by selecting appropriate fluorinated alcohol and epoxide precursors.
Electrochemical Fluorination (ECF)
Electrochemical fluorination in anhydrous hydrogen fluoride medium is a classical method for introducing fluorine atoms into organic molecules:
- Process: The hydrocarbon ether precursor is dissolved in anhydrous HF and subjected to electrolysis using nickel anode and iron cathode
- Conditions: Atmospheric pressure, 0°C, voltage 4–6 V, current density ~20 A/ft²
- Outcome: Partial or full fluorination of the ether, depending on reaction time and substrate concentration
This method has been used to prepare perfluorinated ethers and can be tailored to synthesize this compound or its derivatives.
Halogenation Followed by Fluorination and Reduction
A multi-step synthetic route involves:
- Halogenation: Reacting this compound with chlorine or sulfuryl chloride under UV light to form monochloroethers or dichloro derivatives.
- Fluorination: Treating the chlorinated intermediates with bromine trifluoride (BrF₃) to substitute chlorine atoms with fluorine.
- Reduction: Using lithium aluminum hydride (LiAlH₄) to reduce any intermediate species to the target ether.
This method allows fine control over fluorination patterns and is useful for synthesizing related fluorinated ethers with specific substitution patterns.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The reaction of difluoromethyl ether with tetrafluoropropyl compounds requires careful control of reaction atmosphere and temperature to avoid side reactions and degradation.
- The nucleophilic ring-opening of epoxides by fluorinated alcohols is a versatile method but may produce mixtures of glycidyl ethers and diethers; catalyst choice and reaction temperature are critical for selectivity.
- Electrochemical fluorination is effective for introducing fluorine atoms but often results in complex product mixtures, requiring extensive purification.
- Halogenation followed by fluorination and reduction allows for the synthesis of highly fluorinated ethers with specific substitution patterns, useful for specialized applications such as anesthetics.
- Solubility and formulation data indicate that this compound can be prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, and corn oil for research applications, with careful stepwise solvent addition to maintain clarity.
Practical Considerations in Preparation
- Purity Control: Analytical methods such as gas chromatography (GC) are essential to confirm >98% purity for research-grade material.
- Storage: The compound is air-sensitive and should be stored under inert gas in a cool, dark place below 15°C to maintain stability.
- Safety: Handling requires precautions due to fluorinated ether volatility and potential toxicity; refer to safety data sheets for detailed guidance.
- Scale-Up: Industrial synthesis benefits from continuous monitoring of reaction parameters and purification steps to ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction may produce fluorinated hydrocarbons .
Scientific Research Applications
Solvent Replacement
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is identified as a suitable replacement for ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs). Its properties make it an effective solvent in cleaning applications, especially in oxygen handling systems where non-flammability and low toxicity are critical.
- Performance Characteristics:
- Low Ozone Depletion Potential (ODP < 0.02)
- High boiling point (>40 °C)
- Compatibility with elastomers and metals
Case Study: Cleaning Efficacy
A study demonstrated that mixtures containing this compound effectively removed contaminants from metal surfaces coated with various oils and greases. The results indicated a significant percentage of contaminant removal under static and ultrasonic conditions.
| Solvent Mixture Composition | Contaminant Removed (%) |
|---|---|
| 50% Ether + 50% Another Solvent | 88% |
| 75% Ether + 25% Another Solvent | 92% |
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other fluorinated compounds. Its unique reactivity allows for the introduction of fluorine atoms into organic molecules, enhancing their stability and performance.
- Fluorinated Product Examples:
- Isoflurane and enflurane are common anesthetics derived from similar ether compounds.
Anesthetic Applications
Research indicates that difluoromethyl ethers have potential use as anesthetic agents due to their favorable toxicity profiles compared to traditional anesthetics. The compound has undergone extensive toxicity testing and is considered a moderate to non-irritant.
Mechanism of Action
The mechanism of action of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions and interactions, making it valuable in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Fluorine Content : TTE contains 8 fluorine atoms per molecule, offering superior electrochemical stability and lower polysulfide solubility compared to difluoromethyl ether (6 F) and BTFE (6 F) .
- Density and Polarity : Higher fluorine content correlates with increased density and reduced solvating power. TTE’s density (1.56 g/cm³) and weak solvation enable stable solid-electrolyte interphase (SEI) formation in Li-S batteries .
Electrochemical Performance
Lithium-Ion Batteries
- TTE : Used as a diluent in localized high-concentration electrolytes (LHCEs) to reduce viscosity while maintaining salt dissociation. For example, 3 M LiPF6 in EC/DMC/TTE (1:9:8 vol.) enhances rate capability and cycling stability in LiCoO2/graphite cells .
- BTFE: Lowers electrolyte viscosity (11.0 mPa·s) and retains non-flammability when mixed with LiFSA/TMP, achieving 0.87 mS/cm ionic conductivity .
- Difluoromethyl Variant: No direct data available, but its lower fluorine content may reduce oxidative stability compared to TTE, limiting high-voltage (>4.5 V) compatibility .
Lithium-Sulfur Batteries
Biological Activity
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (DFTPE) is a fluorinated ether with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₄F₆O
- Molecular Weight : 182.07 g/mol
- Boiling Point : Approximately 69°C - 76°C
- Density : 1.47 - 1.48 g/cm³
DFTPE is characterized by its high fluorine content, which contributes to its unique chemical stability and reactivity. The presence of multiple fluorine atoms enhances its interaction with biological molecules, making it a subject of interest in medicinal chemistry and organic synthesis .
The biological activity of DFTPE can be attributed to its ability to interact with various molecular targets due to its fluorinated structure. The compound can participate in:
- Chemical Reactions : DFTPE can undergo oxidation and reduction reactions, which may lead to the formation of biologically active metabolites.
- Biochemical Pathways : Its interactions with enzymes and receptors can modify metabolic pathways, potentially influencing physiological responses.
Medicinal Chemistry
DFTPE has been investigated for its potential use in drug development. Its unique structure allows it to serve as a fluorinated building block for pharmaceuticals, enhancing the pharmacokinetic properties of drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability .
Research Studies
Several studies have explored the biological implications of DFTPE:
- Case Study on Fluorinated Biomolecules : Research has shown that DFTPE can be used in the synthesis of fluorinated biomolecules, which are valuable in studying metabolic processes and drug interactions.
- Toxicological Assessments : Preliminary assessments suggest that while DFTPE exhibits irritant properties, its overall toxicity profile requires further investigation to establish safe handling practices in laboratory settings .
Comparative Analysis
To understand the distinctiveness of DFTPE, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Boiling Point | Density | Notable Activity |
|---|---|---|---|---|
| This compound | C₄H₄F₆O | 69°C - 76°C | 1.47 - 1.48 g/cm³ | Potential drug candidate |
| 2,2,3,3-Tetrafluoropropyl trifluoromethyl ether | C₅H₅F₉ | Not specified | Not specified | Convulsant action |
DFTPE stands out due to its high reactivity and stability compared to other fluorinated ethers. Its unique properties make it particularly useful in applications requiring precise chemical behavior .
Q & A
Q. Answer :
- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to low flash points (~27°C) and flammability risks .
- Storage : Store in sealed containers away from ignition sources. Use explosion-proof refrigeration if required for temperature-sensitive samples .
- Waste Disposal : Segregate fluorinated waste and collaborate with certified waste management services to avoid environmental contamination (e.g., bioaccumulation risks) .
How can the purity and structural integrity of fluorinated ethers be validated?
Q. Answer :
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to confirm ≥95% purity. Cross-reference retention times with certified standards .
- Structural Confirmation :
What synthetic routes are reported for fluorinated ether intermediates?
Q. Answer :
- Fluorination Strategies :
- Purification : Distillation under reduced pressure (e.g., boiling point ~92°C for TTE) combined with molecular sieves to remove residual moisture .
Advanced Research Questions
How does fluorinated ether design enhance lithium-metal battery (LMB) electrolytes?
Q. Answer :
- Localized High-Concentration Electrolytes (LHCEs) :
- Mechanism : Fluorinated ethers (e.g., TTE) act as diluents in LHCEs, reducing viscosity while maintaining Li-solvent coordination. This improves ionic conductivity and stabilizes solid-electrolyte interphases (SEI) .
- Performance : LHCEs with TTE achieve Coulombic efficiencies (CE) >98.8% and enable high-voltage (4.9 V) cycling by suppressing Al corrosion .
- Experimental Optimization :
What role do fluorinated ethers play in mitigating lithium-sulfur (Li-S) battery self-discharge?
Q. Answer :
- Polysulfide Shuttling Suppression : TTE-based electrolytes reduce LiPS solubility by 80–90%, limiting redox shuttle and anode corrosion. Synergy with LiNO additives enhances SEI stability .
- Methodology :
How do fluorinated ethers improve low-temperature sodium-ion battery performance?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
